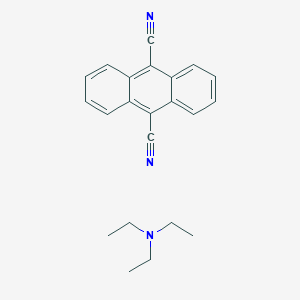
anthracene-9,10-dicarbonitrile;N,N-diethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene-9,10-dicarbonitrile;N,N-diethylethanamine is a compound that combines the properties of anthracene derivatives and amines Anthracene-9,10-dicarbonitrile is an anthracene derivative known for its photochemical properties, while N,N-diethylethanamine is a common amine used in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
Anthracene-9,10-dicarbonitrile can be synthesized through the photochemical reaction of anthracene with cyanogen bromide in the presence of a suitable solvent such as acetonitrile . The reaction typically requires irradiation with ultraviolet light to proceed efficiently. The resulting product is then purified through recrystallization.
N,N-diethylethanamine can be synthesized through the alkylation of diethylamine with ethyl bromide in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
Industrial production of anthracene-9,10-dicarbonitrile involves large-scale photochemical reactors where anthracene is reacted with cyanogen bromide under controlled conditions. The product is then isolated and purified using industrial crystallization techniques .
N,N-diethylethanamine is produced industrially through continuous flow alkylation processes, where diethylamine is reacted with ethyl bromide in the presence of a base. The product is separated and purified using distillation columns .
化学反应分析
Types of Reactions
Anthracene-9,10-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form anthracene derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted anthracene derivatives.
N,N-diethylethanamine participates in:
Alkylation: It can be further alkylated to form tertiary amines.
Acylation: It can react with acyl chlorides to form amides.
Condensation: It can undergo condensation reactions with aldehydes and ketones to form imines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Substituted anthracene derivatives.
科学研究应用
Anthracene-9,10-dicarbonitrile;N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a photosensitizer in photochemical reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of dyes, pigments, and organic semiconductors.
作用机制
The mechanism of action of anthracene-9,10-dicarbonitrile involves its ability to participate in photochemical reactions. Upon irradiation with ultraviolet light, it can generate reactive intermediates such as singlet oxygen and free radicals. These intermediates can then react with various substrates, leading to the formation of new chemical products .
N,N-diethylethanamine acts as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
9,10-Anthracenedicarboxylic acid: Similar in structure but contains carboxylic acid groups instead of nitrile groups.
9-Anthracenecarbonitrile: Contains a single nitrile group instead of two.
9,10-Diphenylanthracene: Contains phenyl groups instead of nitrile groups.
Uniqueness
Anthracene-9,10-dicarbonitrile is unique due to its dual nitrile groups, which enhance its reactivity and photochemical properties. This makes it particularly useful in applications requiring high reactivity and stability under irradiation .
属性
CAS 编号 |
63296-85-5 |
|---|---|
分子式 |
C22H23N3 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
anthracene-9,10-dicarbonitrile;N,N-diethylethanamine |
InChI |
InChI=1S/C16H8N2.C6H15N/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15;1-4-7(5-2)6-3/h1-8H;4-6H2,1-3H3 |
InChI 键 |
NMTWLGJOERBDFI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


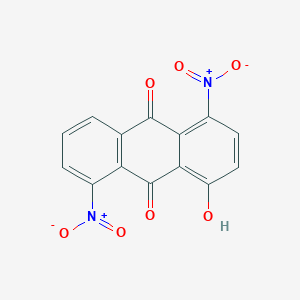
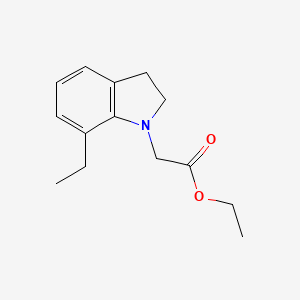
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)


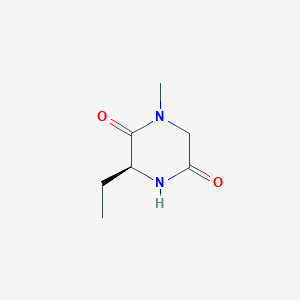
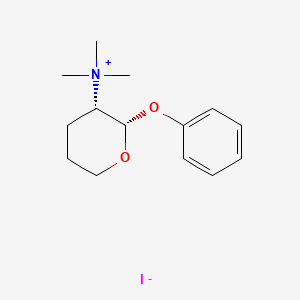
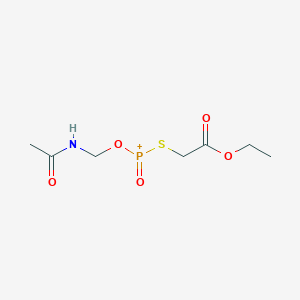
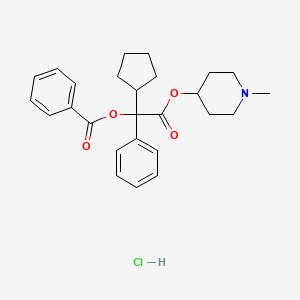

![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
